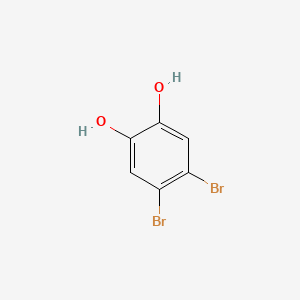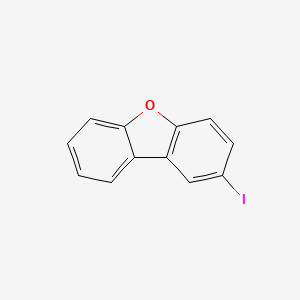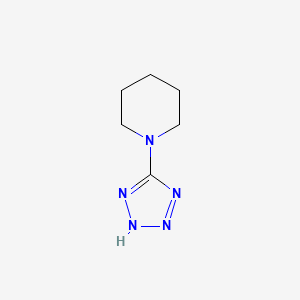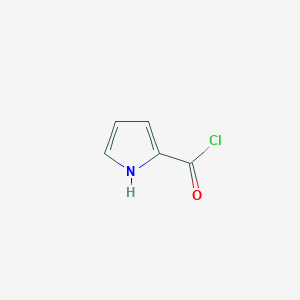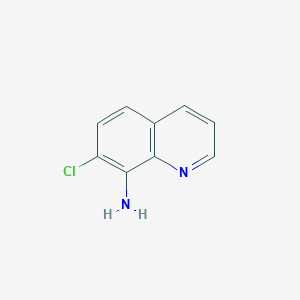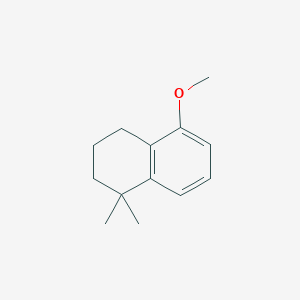
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalin
Übersicht
Beschreibung
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon primarily used as a research chemical. It is known for its unique structure, which includes a methoxy group and two methyl groups attached to a tetrahydronaphthalene core.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of polycyclic aromatic hydrocarbons on biological systems.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary targets of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to indole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Its molecular weight of 19028 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
The molecular and cellular effects of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene’s action are currently unknown due to the lack of research on this specific compound. Based on its structural similarity to indole derivatives , it may have a wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Methylation: The addition of the methyl groups is carried out using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes:
Batch Processing: Reactants are mixed in large reactors and allowed to react under controlled conditions.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions occur when the compound reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated or nitro-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A structurally similar compound without the methoxy and methyl groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group at a different position.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group but has the same core structure.
Uniqueness
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVZUXCGXPSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294847 | |
| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33214-70-9 | |
| Record name | 33214-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

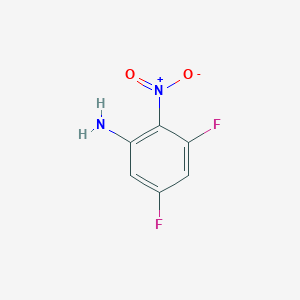
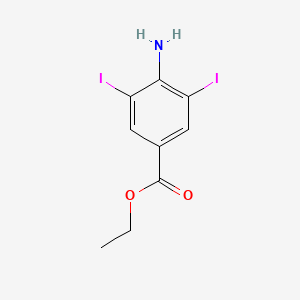
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
